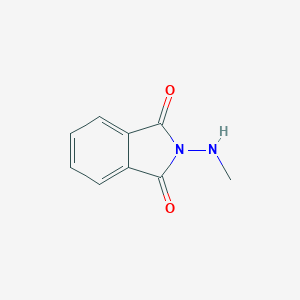

2-(Methylamino)isoindoline-1,3-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(Methylamino)isoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus and carbonyl groups at positions 1 and 3.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methylamino)isoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. One common method includes the reaction of o-phthalic acids or anhydrides with amines in isopropanol (IPA) and water as solvents at reflux conditions, using silica-supported catalysts to achieve moderate to excellent yields .

Industrial Production Methods: Industrial production methods for this compound often employ similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Methylamino)isoindoline-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen atom.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like alkyl halides and aryl halides are used under basic conditions.

Major Products Formed:

Oxidation: N-oxides of this compound.

Reduction: Hydroxyl derivatives.

Substitution: Various N-substituted isoindoline-1,3-dione derivatives.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Drug Scaffold for Neurodegenerative Disorders

2-(Methylamino)isoindoline-1,3-dione serves as a promising scaffold for the development of new drugs targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its structural features allow for modifications that enhance biological activity, making it a valuable candidate for further research in neuropharmacology.

Anticholinesterase Activity

Research has demonstrated that derivatives of isoindoline-1,3-dione exhibit potent inhibitory effects on acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Compounds synthesized from this scaffold have shown IC50 values ranging from 2.1 to 7.4 μM, indicating their potential as effective AChE inhibitors . The ability of these compounds to interact with both catalytic and peripheral active sites of AChE suggests their utility in designing new treatments for cognitive disorders.

Anticancer Research

Antitumor Activity

this compound has been evaluated for its antitumor properties. Studies conducted by the National Cancer Institute (NCI) reported significant antimitotic activity against various human tumor cell lines, with mean growth inhibition (GI) values indicating promising efficacy . The compound's structural characteristics contribute to its ability to inhibit cancer cell proliferation effectively.

Mechanisms of Action

The anticancer effects are attributed to several mechanisms, including the modulation of pro-inflammatory factors and the induction of apoptosis in cancer cells. Isoindoline derivatives have been shown to influence pathways involving cyclooxygenase-2 (COX-2), nitric oxide synthase (iNOS), and various interleukins, which are critical in cancer progression and inflammation .

Synthesis and Structural Modifications

Synthetic Versatility

The synthesis of this compound involves several steps that allow for the introduction of various substituents to enhance its biological activity. For instance, modifications can be made to the methylamino group or the isoindoline core to optimize pharmacological properties .

| Compound | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methylamino group at position 2 | Anticancer, AChE inhibition |

| Isoindole-1,3-dione | Lacks methylamino group | Limited biological activity |

| Phthalimide | Contains two carbonyl groups | Anti-inflammatory properties |

This table illustrates how structural modifications can lead to variations in biological activity among related compounds.

Case Studies

Case Study: Anticancer Efficacy

In a recent study published in MDPI, a series of isoindoline derivatives were synthesized and tested for their anticancer properties. The results indicated that certain derivatives exhibited significant growth inhibition rates against multiple cancer cell lines, highlighting their potential as new therapeutic agents .

Case Study: Neuroprotective Effects

Another study explored the neuroprotective effects of isoindoline derivatives against oxidative stress-induced cell death in neuronal cell lines. The findings suggested that these compounds could mitigate cellular damage caused by reactive oxygen species, offering a pathway for developing neuroprotective drugs .

Wirkmechanismus

The mechanism of action of 2-(Methylamino)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Phthalimide: Shares a similar isoindoline-1,3-dione structure but lacks the methylamino group.

N-Substituted Isoindoline-1,3-diones: These compounds have various substituents at the nitrogen atom, affecting their reactivity and applications.

Uniqueness: 2-(Methylamino)isoindoline-1,3-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to modulate dopamine receptors sets it apart from other similar compounds .

Biologische Aktivität

2-(Methylamino)isoindoline-1,3-dione is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Synthesis

This compound belongs to the isoindoline-1,3-dione family, characterized by a bicyclic structure featuring a dione functional group. The synthesis typically involves the condensation of an aromatic primary amine with maleic anhydride derivatives under reflux conditions in solvents like isopropanol and water, often utilizing silica-supported catalysts for enhanced yields.

Target Interactions:

The compound primarily interacts with the dopamine receptor D3 , which plays a crucial role in various neurological processes. Isoindoline-1,3-dione derivatives have been shown to modulate dopamine signaling pathways, potentially influencing mood regulation and cognitive functions.

Biochemical Pathways:

Research indicates that this compound can inhibit the viability of cancer cells through its interaction with critical biochemical pathways. For instance, related compounds have demonstrated significant inhibitory effects on cancer cell lines by targeting apoptotic pathways .

Anticancer Activity

Several studies have reported the anticancer properties of isoindoline derivatives. For example, one study found that related compounds exhibited significant cytotoxicity against various cancer cell lines, suggesting potential applications in cancer therapy .

Neuroprotective Effects

The compound has been evaluated for its neuroprotective properties, particularly in the context of Alzheimer’s disease. Isoindoline-1,3-dione derivatives have shown promise as acetylcholinesterase (AChE) inhibitors, with some compounds demonstrating IC50 values as low as 2.1 μM against AChE. This inhibition is crucial for increasing acetylcholine levels in the brain, which is often depleted in Alzheimer’s patients .

Analgesic Activity

A specific derivative of isoindoline-1,3-dione showed analgesic activity exceeding that of standard pain relievers like metamizole sodium in animal models. The analgesic effect was assessed through a decrease in pain responses in treated groups compared to controls .

Antimicrobial Properties

The compound has also been studied for its antimicrobial activity against various Gram-positive and Gram-negative bacteria. Its effectiveness as an antimicrobial agent is attributed to its structural characteristics that facilitate interactions with microbial targets.

Case Studies and Research Findings

| Study | Findings | Methodology |

|---|---|---|

| Study 1 | Significant cytotoxicity against cancer cells | In vitro assays on various cancer cell lines |

| Study 2 | High AChE inhibitory activity (IC50 = 2.1 μM) | Enzyme inhibition assays |

| Study 3 | Analgesic activity higher than metamizole sodium | Animal model pain response evaluation |

| Study 4 | Antimicrobial efficacy against multiple bacterial strains | Disc diffusion method |

Pharmacokinetics

Isoindoline-1,3-dione derivatives are generally characterized as neutral and hydrophobic, which may influence their absorption and distribution within biological systems. The pharmacokinetic profile suggests that environmental factors such as pH can affect the compound's ionization state and bioavailability.

Eigenschaften

IUPAC Name |

2-(methylamino)isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2/c1-10-11-8(12)6-4-2-3-5-7(6)9(11)13/h2-5,10H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBYQDPFPFVEFSA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNN1C(=O)C2=CC=CC=C2C1=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.